テノフォビルジソプロキシル
概要
説明
Tenofovir disoproxil fumarate is a nucleotide analog reverse transcriptase inhibitor used primarily in the treatment of HIV-1 and chronic hepatitis B infections . This compound is a prodrug of tenofovir, which is converted into its active form in the body. It is marketed under the trade name Viread and is known for its efficacy in inhibiting viral replication .
作用機序
テノホビルジソプロキシルフマル酸は、テノホビルに加水分解され、その後テノホビルジリン酸にリン酸化されます 。 テノホビルジリン酸は、天然基質であるデオキシアデノシン5'-トリリン酸と競合し、DNA鎖の終結を引き起こすことによって、HIV-1逆転写酵素の活性を阻害します 。 この阻害は、ウイルスの複製を阻害し、患者のウイルス量を減少させます .
類似の化合物:
テノホビルアラフェナミド: リンパ組織に蓄積するテノホビルのプロドラッグであり、血漿濃度が低く、副作用が軽減されます.
ユニークさ: テノホビルジソプロキシルフマル酸は、ウイルス複製を阻害する高い有効性と、生物学的利用能を向上させるためのプロドラッグとしての使用により、独特です 。 テノホビルアラフェナミドと比較して、テノホビルジソプロキシルフマル酸は、異なる薬物動態プロファイルを有し、異なる副作用に関連しています .
科学的研究の応用
Tenofovir disoproxil fumarate has a wide range of scientific research applications:
Medicine: It is used in the treatment and prevention of HIV-1 and chronic hepatitis B infections.
Pharmacokinetics: Research on the pharmacokinetic feasibility of stability-enhanced solid-state tenofovir disoproxil free base crystal has shown improved solubility and stability.
Analytical Chemistry: Techniques such as derivative spectrophotometry and HPLC are used for the simultaneous determination of tenofovir disoproxil fumarate in fixed-dose combination drugs.
生化学分析
Biochemical Properties
Tenofovir disoproxil is absorbed and converted to its active form, tenofovir, a nucleoside monophosphate (nucleotide) analog . Tenofovir is then converted to the active metabolite, tenofovir diphosphate, a chain terminator, by constitutively expressed enzymes in the cell . It selectively inhibits viral reverse transcriptase, a crucial enzyme in retroviruses such as human immunodeficiency virus (HIV), while showing limited inhibition of human enzymes, such as DNA polymerases α, β, and mitochondrial DNA polymerase γ .
Cellular Effects
Tenofovir disoproxil has been shown to induce cellular toxicity and damage to the proximal tubule of the kidney . This damage, if left untreated and progresses, ultimately results in the decline of kidney function, osteomalacia, and pathological fractures . Tenofovir also displays immunomodulatory effects . In in vitro studies using murine or human cell lines, tenofovir stimulated secretion of cytokines capable of interfering with HIV replication .
Molecular Mechanism
The molecular mechanism of action of Tenofovir disoproxil involves the inhibition of HIV-1 reverse transcriptase . It blocks the action of this enzyme, thereby terminating the HIV-1 mechanism of action and making it harder for the virus to replicate itself .
Temporal Effects in Laboratory Settings
Prolonged exposure to Tenofovir disoproxil adversely affects bone microarchitecture and strength, impeding fracture healing and skeletal microdamage repair . The observed effects suggest a complex interplay involving bone cell signaling, cytokines, and bone remodeling processes as potential mechanisms underlying Tenofovir disoproxil’s impact on bone quality .
Dosage Effects in Animal Models
In animal models, Tenofovir disoproxil has been shown to cause testicular damage and significantly reduced sperm counts and motility, ultimately affecting male fertility . A rat model study revealed that a Tenofovir disoproxil dose of 600 mg/kg body weight, which is 12 times the human dose, induces proximal tubular damage and dysfunction that is very similar to that seen in Tenofovir disoproxil treated humans .
Metabolic Pathways
Tenofovir disoproxil is metabolized intracellularly to its active anabolite tenofovir diphosphate, a chain terminator, by constitutively expressed enzymes in the cell .
Transport and Distribution
After oral administration of Tenofovir disoproxil, tenofovir is distributed to the majority of tissues with the highest concentrations measured in the kidney, liver, and the intestinal contents . Tenofovir disoproxil, a lipophilic ester, is presumed to diffuse passively across cellular membranes .
Subcellular Localization
Tenofovir disoproxil is mainly excreted via the kidneys, both by glomerular filtration and by tubular secretion using the transport proteins OAT1, OAT3, and ABCC4 . This suggests that Tenofovir disoproxil and its metabolites are localized in the kidney cells where they exert their effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir disoproxil fumarate involves several key steps:
Purification: The resulting tenofovir disoproxil is optionally purified.
Conversion to Fumarate Salt: Tenofovir disoproxil is then converted into its pharmaceutically acceptable fumarate salt.
Industrial Production Methods: Industrial production of tenofovir disoproxil fumarate has been optimized to improve yield and efficiency. Key improvements include the implementation of a telescoped process for the second stage, which eliminates the need for extraction and solvent exchange, and the addition of a quaternary ammonium salt to the alkylation reaction .
Types of Reactions:
Hydrolysis: Tenofovir disoproxil fumarate undergoes rapid hydrolysis to form tenofovir.
Phosphorylation: Tenofovir is phosphorylated intracellularly to its active diphosphate form.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis.
Phosphorylation: Intracellular enzymes facilitate the phosphorylation process.
Major Products:
Tenofovir: The primary product formed from the hydrolysis of tenofovir disoproxil fumarate.
Tenofovir Diphosphate: The active form of the drug after intracellular phosphorylation.
類似化合物との比較
Tenofovir Alafenamide: A prodrug of tenofovir that accumulates in lymphoid tissue, leading to lower plasma concentrations and reduced side effects.
Emtricitabine: Often used in combination with tenofovir disoproxil fumarate for enhanced efficacy.
Uniqueness: Tenofovir disoproxil fumarate is unique due to its high efficacy in inhibiting viral replication and its use as a prodrug to improve bioavailability . Compared to tenofovir alafenamide, tenofovir disoproxil fumarate has a different pharmacokinetic profile and is associated with different side effects .
特性
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVZFKDSXNQEJW-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N5O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052757 | |
Record name | Tenofovir disoproxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tenofovir belongs to a class of antiretroviral drugs known as nucleotide analog reverse transcriptase inhibitors (NtRTIs), which block reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals. This enables the management of HIV viral load through decreased viral replication. Tenofovir disoproxil fumarate is the fumarate salt of the prodrug _tenofovir disoproxil_. Tenofovir disoproxil is absorbed and converted to its active form, _tenofovir_, a nucleoside monophosphate (nucleotide) analog. Tenofovir is then converted to the active metabolite, _tenofovir diphosphate_, a chain terminator, by constitutively expressed enzymes in the cell. Tenofovir diphosphate inhibits HIV-1 reverse transcriptase and the Hepatitis B polymerase by direct binding competition with the natural deoxyribonucleotide substrate (deoxyadenosine 5’-triphosphate) and, after integration into DNA, causes viral DNA chain termination,. **A note on resistance** HIV-1 isolates with decreased susceptibility to tenofovir have been identified in cell culture studies. These viruses expressed a _K65R_ substitution in reverse transcriptase and showed a 2– 4 fold decrease in susceptibility to treatment with tenofovir. | |
Record name | Tenofovir disoproxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00300 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
201341-05-1 | |
Record name | Tenofovir disoproxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201341-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenofovir Disoproxil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201341051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenofovir disoproxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00300 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenofovir disoproxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1,9-bis(1-methylethyl) ester, 5-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENOFOVIR DISOPROXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YU4LON7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
113-115 | |
Record name | Tenofovir disoproxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00300 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tenofovir Disoproxil Fumarate (TDF) exert its antiviral effect?
A: TDF itself is a prodrug that is metabolized into Tenofovir. Tenofovir is then phosphorylated intracellularly into its active form, Tenofovir diphosphate. Tenofovir diphosphate acts as a nucleoside reverse transcriptase inhibitor (NRTI) by competing with the natural substrate deoxyadenosine 5'-triphosphate for incorporation into viral DNA. This incorporation terminates further DNA chain elongation, effectively blocking the replication of the HIV-1 virus [, , ].
Q2: Does Tenofovir Diphosphate directly inhibit other viral enzymes besides reverse transcriptase?
A: While Tenofovir Diphosphate's primary target is HIV-1 reverse transcriptase, studies suggest it does not significantly inhibit other viral enzymes or cellular DNA polymerases at clinically relevant concentrations [].
Q3: What is the molecular formula and weight of Tenofovir Disoproxil Fumarate (TDF)?
A: The molecular formula of TDF is C20H30N5O10P • C4H4O4, and its molecular weight is 635.5 g/mol [, , ].
Q4: What spectroscopic techniques are commonly used for characterizing Tenofovir Disoproxil Fumarate?
A: Common spectroscopic techniques employed for the characterization of TDF include UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) coupled with various detectors such as a Photo Diode Array (PDA) detector or a Mass Spectrometer (MS) [, , , , ].
Q5: How does the physical form of Tenofovir Disoproxil influence its stability and formulation?
A: Research has identified different crystalline forms of Tenofovir Disoproxil, such as Form C. These different forms can exhibit varying physical and chemical properties, which can impact stability, hygroscopicity, and ultimately, formulation strategies [, ].
Q6: What are the primary stability concerns associated with TDF?
A: TDF contains diester linkages that are susceptible to hydrolysis in the presence of moisture, leading to the formation of Tenofovir []. This degradation pathway can impact the drug's efficacy and shelf-life.
Q7: Are there alternative Tenofovir Disoproxil salts with improved stability profiles?
A: Yes, research has led to the development of novel Tenofovir Disoproxil salts, such as Tenofovir Disoproxil Orotate. This salt form exhibits superior physical and chemical stability compared to TDF, especially under light and humid conditions, making it a promising alternative for formulation development [].
Q8: How is Tenofovir Disoproxil Fumarate (TDF) metabolized in the body?
A: After oral administration, TDF is rapidly hydrolyzed to Tenofovir, which is then phosphorylated to the active metabolite, Tenofovir Diphosphate, by cellular enzymes. Tenofovir is primarily eliminated by the kidneys through a combination of glomerular filtration and active tubular secretion [, , , ].
Q9: Does food intake affect the bioavailability of Tenofovir Disoproxil Fumarate (TDF)?
A: The bioavailability of Tenofovir can be influenced by food. A study found that administration of a fixed-dose combination tablet containing Tenofovir Disoproxil Fumarate under fed conditions resulted in bioequivalence compared to individual drug administration in a fasted state [].
Q10: How effective is TDF in suppressing HIV-1 replication in treatment-naïve patients?
A: Clinical trials have demonstrated that TDF-containing regimens are highly effective in suppressing HIV-1 replication in treatment-naïve patients. For instance, the fixed-dose combination of efavirenz/emtricitabine/TDF (ATRIPLA®) has shown to achieve undetectable HIV-1 RNA levels in a significant proportion of patients [].
Q11: What is the efficacy of Tenofovir Disoproxil Fumarate (TDF) in patients with chronic Hepatitis B who have previously failed lamivudine and adefovir therapy?
A: While TDF exhibits significant antiviral activity in heavily pre-treated patients with lamivudine and adefovir experience, its effectiveness appears diminished compared to its performance in treatment-naïve individuals [].
Q12: Are there known resistance mutations that affect the efficacy of Tenofovir?
A: Yes, the K65R mutation in HIV-1 reverse transcriptase has been associated with reduced susceptibility to Tenofovir, potentially leading to virologic failure []. Additionally, prolonged TDF exposure can lead to the emergence of adefovir resistance mutations, such as rtA181T/V and rtN236T, in some patients, highlighting the need for continuous monitoring for resistance development [].
Q13: What are the potential renal effects associated with long-term Tenofovir Disoproxil Fumarate (TDF) use?
A: While generally considered safe, long-term TDF treatment has been linked to renal impairment in some individuals. Studies suggest that TDF use might contribute to a mild decline in creatinine clearance (CrCl) compared to other NRTIs. Monitoring renal function is crucial, especially in patients with pre-existing renal impairment or those receiving TDF for extended periods [, ].
Q14: Does Tenofovir Disoproxil Fumarate (TDF) induce oxidative stress or impact mitochondrial function in the kidneys?
A: Research indicates that TDF might induce oxidative stress and negatively affect mitochondrial structure and function in renal cells, potentially contributing to its nephrotoxic effects. Further investigation into the specific mechanisms underlying TDF-induced renal damage is ongoing [].
Q15: What analytical techniques are commonly employed for quantifying Tenofovir Disoproxil Fumarate (TDF) in pharmaceutical formulations?
A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying TDF in pharmaceutical formulations [, , , , , , ]. Reverse-phase HPLC methods, often utilizing C18 columns, are favored for their ability to separate TDF from potential impurities and degradation products.
Q16: Are there specific challenges in developing analytical methods for fixed-dose combinations containing TDF?
A: Yes, developing a single analytical method for quantifying multiple drugs in fixed-dose combinations, such as those containing TDF, can be challenging due to potential drug-drug and drug-excipient interactions []. These interactions can complicate chromatographic separation and necessitate careful method optimization.
Q17: How are analytical methods for TDF validated to ensure accurate and reliable results?
A: Analytical methods for TDF undergo rigorous validation processes following ICH guidelines to establish their accuracy, precision, specificity, linearity, sensitivity, robustness, and stability-indicating properties. These validation parameters are crucial for ensuring the reliability and reproducibility of analytical data used for quality control and regulatory purposes [, , ].
Q18: Are there other antiretroviral drugs that can be used as alternatives to TDF in HIV treatment?
A: Yes, several alternative NRTIs, including abacavir, lamivudine, and emtricitabine, are available and can be used in various combinations as part of HIV treatment regimens. The choice of NRTIs depends on factors such as the patient's clinical history, potential drug interactions, and resistance profile [, , , , ].
Q19: What research infrastructure and resources are essential for advancing our understanding of TDF?
A: Continued research on TDF benefits from access to advanced analytical techniques like HPLC and LC-MS, cell culture facilities for in vitro studies, animal models for preclinical evaluation, and well-designed clinical trials to assess efficacy and safety in humans [, , , , , , , , , , , , , ]. Additionally, access to large-scale patient databases and biobanks can provide valuable insights into the long-term effects and real-world effectiveness of TDF-containing regimens.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。